molecular formula C7H6ClFN2O B8458866 2-Acetylamino-5-chloro-3-fluoropyridine

2-Acetylamino-5-chloro-3-fluoropyridine

Cat. No. B8458866
M. Wt: 188.59 g/mol
InChI Key: ZYLHAMDIDPTGQB-UHFFFAOYSA-N
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Patent
US09133174B2

Procedure details

Under a nitrogen atmosphere, acetamide (4.1 g, 70 mmol) was dissolved in DMF (30 mL). Sodium hydride (content: 50% to 72%, 2.4 g, 60 mmol (the content being regarded as 60%)) was added thereto at 0° C. in three portions. The compound 5-chloro-2,3-difluoropyridine (3.0 g, 20 mmol) was then added dropwise at 0° C., and the mixture was stirred for 3 hours, during which time the temperature was allowed to increase to room temperature. The reaction mixture was cooled to 0° C., a saturated ammonium chloride aqueous solution was added, and after the mixture was warmed to room temperature, extraction was performed with ethyl acetate. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was suspended in a mixed solvent of heptane and t-butyl methyl ether (15:1), and the suspension was stirred at room temperature. The suspension was filtered, and the obtained solid was dried under reduced pressure to obtain the title compound (2.7 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[H-].[Na+].[Cl:7][C:8]1[CH:9]=[C:10]([F:15])[C:11](F)=[N:12][CH:13]=1.[Cl-].[NH4+]>CN(C=O)C>[C:1]([NH:4][C:11]1[C:10]([F:15])=[CH:9][C:8]([Cl:7])=[CH:13][N:12]=1)(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours, during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
after the mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
STIRRING
Type
STIRRING
Details
the suspension was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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